molecular formula C9H8F4O B1319297 2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol CAS No. 886761-81-5

2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol

Cat. No. B1319297
M. Wt: 208.15 g/mol
InChI Key: SFTYBQIPZKIFOA-UHFFFAOYSA-N
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Description

“2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol” is a member of (trifluoromethyl)benzenes . It is also known as “2-(Trifluoromethyl)benzyl alcohol” and has the molecular formula C9H9F3O .


Molecular Structure Analysis

The InChI code for “2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol” is 1S/C9H8F4O/c10-8-6(4-5-14)2-1-3-7(8)9(11,12)13/h1-3,14H,4-5H2 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol”. More research is needed in this area .


Physical And Chemical Properties Analysis

“2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol” is a liquid at ambient temperature . It has a molecular weight of 208.16 .

Scientific Research Applications

Chiral Derivatizing Agent

  • Chiral Derivatizing Agent : 2-fluoro-2-phenyl propanoic acid, a derivative of the compound, has been used as a chiral derivatizing agent. This application is significant in enantiomer separation and determination of absolute configurations in chiral compounds (Hamman, 1993).

Functionalization in Organic Synthesis

  • Metal-Mediated Site-Selective Functionalization : The compound has been used in organic synthesis, where its functionalization by metalation and subsequent carboxylation was explored. This process is crucial for creating diverse chemical structures, particularly in pharmaceutical synthesis (Marzi et al., 2002).

Pharmaceutical Intermediate

  • Pharmaceutical Intermediate : The compound serves as an important intermediate in pharmaceutical manufacturing, particularly in the synthesis of chemokine CCR5 antagonists. Biocatalytic methods have been developed for its efficient and enantioselective synthesis (Chen et al., 2019).

Photophysical and Photochemical Properties

  • Photophysical and Photochemical Studies : Investigations into the photophysical and photochemical properties of zinc phthalocyanines bearing fluoro-functionalized groups including the compound have been conducted. This research is pertinent to the development of materials for photodynamic therapy and other photochemical applications (Aktaş et al., 2014).

Interaction with Alcohols

  • Interaction with Alcohols : Research has also been conducted on the interaction of alcohols with derivatives of the compound. Such studies are valuable in understanding molecular interactions and hydrogen bonding behavior, which is critical in fields like material science and biochemistry (Maity et al., 2011).

Enantioselective Synthesis

  • Enantioselective Synthesis : The compound's derivatives are used in enantioselective synthesis, crucial for producing optically active pharmaceuticals. Techniques like kinetic resolution have been employed for this purpose (Xu et al., 2009).

Green Chemistry Applications

  • Green Chemistry : It has been used in the selective hydrogenation of styrene oxide to 2-phenyl ethanol, showcasing its potential in environmentally friendly chemical processes (Yadav & Lawate, 2011).

Biocatalysis

  • Biocatalysis : There are studies on its biosynthesis using various biocatalysts, highlighting the growing interest in using biological systems for chemical synthesis, which is more sustainable and can offer higher selectivity (Xiong et al., 2021).

Synthesis of Fluorinated Compounds

  • Synthesis of Fluorinated Compounds : The compound has been utilized in the synthesis of various fluorinated compounds, a field critical in the development of materials and pharmaceuticals with unique properties due to the presence of fluorine atoms (Massicot et al., 2011).

properties

IUPAC Name

2-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O/c10-8-6(4-5-14)2-1-3-7(8)9(11,12)13/h1-3,14H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTYBQIPZKIFOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592354
Record name 2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol

CAS RN

886761-81-5
Record name 2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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